(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate
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Description
(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate, also known as Boc-DMP, is a chemical compound commonly used in scientific research. It is a derivative of piperazine and is widely used as a protecting group in organic synthesis.
Scientific Research Applications
Stereoselective Syntheses
Research involving compounds with structural similarities, such as tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, focuses on stereoselective syntheses. These processes yield specific isomers of a compound, which is crucial in the development of pharmaceuticals and materials with desired properties (Boev et al., 2015).
Synthetic Intermediates
Compounds like tert-butyl 4-oxopiperidine-1-carboxylate serve as promising synthons for preparing diverse piperidine derivatives. Such derivatives are valuable in synthesizing various biologically active molecules and could be applied in medicinal chemistry (Moskalenko & Boev, 2014).
Chiral Solvating Agents
Research has also explored the use of similar compounds in NMR spectroscopy. For example, specific diketopiperazines have been investigated for their chiral solvating properties, aiding in the enantiomeric resolution of compounds via NMR, an essential technique in organic synthesis and pharmaceutical research (Wagger et al., 2007).
properties
IUPAC Name |
tert-butyl (2R,3R)-2,3-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXPZPWCLGBFD-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCN1)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.